![molecular formula C21H25N3O3S B2874368 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448124-02-4](/img/structure/B2874368.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a biphenyl group, a pyrazole ring, and a sulfonamide group. Biphenyl is an aromatic hydrocarbon that consists of two phenyl rings . Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Sulfonamides are compounds that contain a functional group that is a sulfur atom connected to two oxygen atoms and an amine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, and the pyrazole ring and sulfonamide group could introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the sulfonamide group could potentially be involved in substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the sulfonamide group could potentially increase the solubility of the compound in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Carbonic Anhydrase Inhibitory Activities
Researchers have synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These compounds have shown significant inhibition constants, indicating superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide. This research suggests the potential of these compounds in designing inhibitors for carbonic anhydrase-related disorders (Kucukoglu et al., 2016).
Cyclooxygenase-2 (COX-2) Inhibition
Another study focused on the synthesis and evaluation of 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research was part of the development of celecoxib, a COX-2 inhibitor used for treating rheumatoid arthritis and osteoarthritis. It highlights the process of optimizing the pharmacokinetic profiles of pyrazole analogs, leading to the identification of celecoxib (Penning et al., 1997).
Antiproliferative Activities
Further, pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against tumor cell lines. These compounds have demonstrated selective effects against cancer cells, with some showing broad-spectrum antitumor activity comparable to common anticancer drugs. This research points towards the potential application of pyrazole-sulfonamide derivatives in cancer therapy (Mert et al., 2014).
Inhibition of Metal Complexes on Carbonic Anhydrase Isozymes
Another study synthesized metal complexes of a pyrazole-based sulfonamide and evaluated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II. The complexes showed more effective inhibitory activity than the free ligand and the reference compound acetazolamide, suggesting their potential in the development of new carbonic anhydrase inhibitors (Büyükkıdan et al., 2017).
Bioactivity Studies
Bioactivity studies on new benzenesulfonamides containing pyrazole and sulfonamide pharmacophores have been conducted, revealing their potential as inhibitors for carbonic anhydrase and acetylcholinesterase enzymes. These compounds have shown low cytotoxicity and tumor selectivity, making them good candidates for developing novel inhibitors with therapeutic applications (Ozgun et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-20(16(2)24(4)23-15)28(26,27)22-14-21(3,25)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,22,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSAHOXIWKSYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2874286.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)
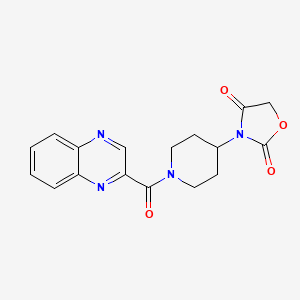
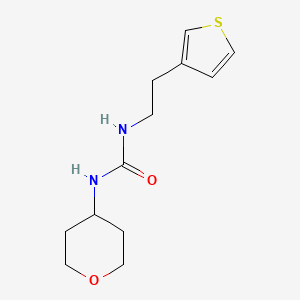
![Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)](/img/structure/B2874294.png)
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)
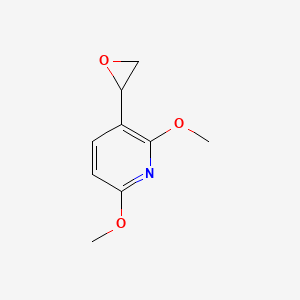


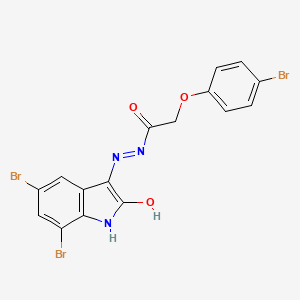
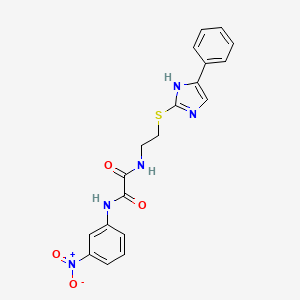
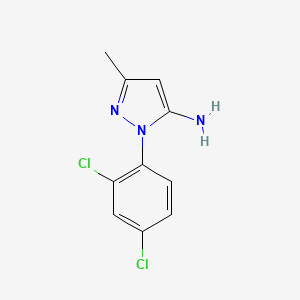
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)

